molecular formula C9H14ClFN2O B1485129 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride CAS No. 2098024-08-7

4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride

Cat. No. B1485129
CAS RN: 2098024-08-7
M. Wt: 220.67 g/mol
InChI Key: JQRGCKMRQYKETO-UHFFFAOYSA-N
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Description

4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride (4-FAMOH) is an organic compound with a wide range of applications. It belongs to a class of compounds known as oxazoles, which are heterocyclic five-membered rings containing oxygen and nitrogen atoms. 4-FAMOH is a white crystalline powder with a melting point of 109-111°C and a solubility of 0.2 g/L in water. 4-FAMOH has been extensively studied in the past decades due to its versatile properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride is not yet fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules. It has been shown to interact with the active sites of enzymes and other proteins, which can affect their activity. In addition, 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride may also act as a nucleophilic catalyst, increasing the rate of certain chemical reactions.
Biochemical and Physiological Effects
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory and antioxidant properties. 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride has also been shown to have an effect on the metabolism of lipids, carbohydrates, and proteins.

Advantages and Limitations for Lab Experiments

4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride is a versatile compound with a wide range of applications in laboratory experiments. Its low melting point and solubility in water make it easy to handle and use. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride can be toxic in high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride research. Further studies are needed to understand its mechanism of action and its effects on biochemical and physiological processes. In addition, studies are needed to explore the potential applications of 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride in drug development and other fields. Finally, further research is needed to optimize the synthesis of 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride and to develop new methods for its use in laboratory experiments.

Scientific Research Applications

4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride has been studied extensively in the past decades due to its versatile properties and potential applications in various fields. It has been used as an intermediate for the synthesis of pharmaceuticals and agrochemicals, as well as for the synthesis of dyes and other organic compounds. 4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride has also been used as a catalyst for the synthesis of polymers and as a reagent in organic synthesis.

properties

IUPAC Name

4-[(3-fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O.ClH/c1-6-8(7(2)13-12-6)3-9(10)4-11-5-9;/h11H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRGCKMRQYKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride
Reactant of Route 2
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride
Reactant of Route 3
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride
Reactant of Route 4
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride
Reactant of Route 5
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride
Reactant of Route 6
4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride

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